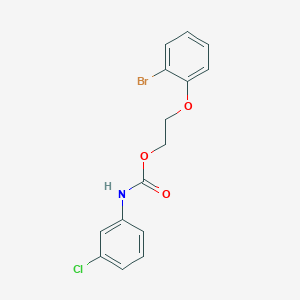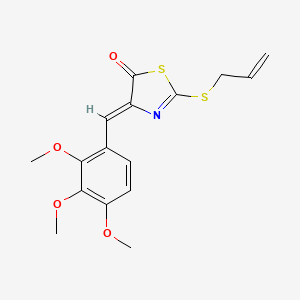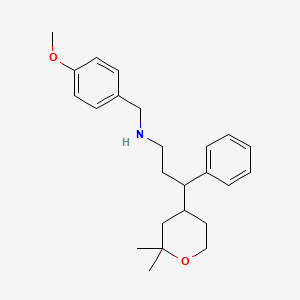![molecular formula C22H24N2O2 B5170249 N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, commonly known as AICAR, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. AICAR has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.
Mechanism of Action
AICAR activates N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which is a cellular energy sensor that regulates glucose and lipid metabolism. N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation in skeletal muscle cells. AICAR also inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AICAR has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy metabolism. AICAR also induces autophagy and apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth. In addition, AICAR has cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
AICAR has several advantages for lab experiments. It is a potent activator of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which makes it a useful tool for studying cellular energy metabolism. AICAR has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, AICAR has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a sustained level of activation of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. In addition, AICAR can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for AICAR research. One area of interest is the development of more potent and selective activators of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. Another area of interest is the investigation of the potential therapeutic applications of AICAR in other diseases, such as neurodegenerative disorders. Furthermore, the use of AICAR as a tool for studying cellular energy metabolism and autophagy is an area of ongoing research. Overall, AICAR has significant potential for advancing our understanding of cellular energy metabolism and for developing new therapies for various diseases.
Synthesis Methods
AICAR can be synthesized through a multistep process starting from 4-isopropylbenzaldehyde and allylamine. The first step involves the condensation of 4-isopropylbenzaldehyde with allylamine to form 1-allyl-2-(4-isopropylphenyl)ethylamine. The second step involves the reaction of this intermediate with chloroacetyl chloride to form N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. The overall yield of this synthesis method is approximately 40-50%.
Scientific Research Applications
AICAR has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. AICAR has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, AICAR has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
properties
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)


![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)

![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)